Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821242
InChI: InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12)
SMILES:
Molecular Formula: C7H10N2O4S2
Molecular Weight: 250.3 g/mol

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC17821242

Molecular Formula: C7H10N2O4S2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C7H10N2O4S2
Molecular Weight 250.3 g/mol
IUPAC Name ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12)
Standard InChI Key PPSWXNDZGLIISA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N

Introduction

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family. Its structure comprises a thiazole ring substituted with a sulfamoyl group, an ethyl ester, and a carboxylate group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities, making it a candidate for pharmaceutical research and drug development.

Structural Features

The molecular structure of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate can be described as:

  • Core Ring: A thiazole ring (a five-membered heterocyclic ring containing sulfur and nitrogen).

  • Functional Groups:

    • A sulfamoyl group (-SO2NH2) at the 5th position.

    • An ethyl ester (-COOEt) at the 4th position.

    • A methyl group (-CH3) at the 2nd position.

These features contribute to its solubility in organic solvents and its reactivity in various chemical reactions.

Molecular Formula

The molecular formula is C7H10N2O4S2C_7H_{10}N_2O_4S_2, with a molecular weight of approximately 250.30 g/mol.

General Synthesis Pathway

The synthesis of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves:

  • Formation of the thiazole ring via cyclization reactions.

  • Introduction of the sulfamoyl group using sulfonation techniques.

  • Esterification to form the ethyl ester group.

Reaction Conditions

Optimized reaction conditions include:

  • Use of catalysts to enhance reaction rates.

  • Controlled pH levels for selective functionalization.

  • Purification steps such as recrystallization or chromatography to ensure high yield and purity.

Mechanism of Action

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate interacts with biological targets through its sulfamoyl and carboxylate groups, which facilitate binding to enzymes or receptors.

Potential Applications

Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Properties: Effective against bacterial strains due to its ability to disrupt microbial enzyme activity.

  • Anti-inflammatory Effects: Likely due to inhibition of inflammatory mediators .

Comparative Studies

Studies on related thiazole derivatives highlight the significance of structural modifications on biological activity:

DerivativeActivity
Thiazoles with electron-withdrawing groupsEnhanced antibacterial activity .
Thiazoles with ester groupsImproved solubility and bioavailability .

Experimental Validation

Standard techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are used for characterization, confirming the compound's structure and purity .

Applications in Medicinal Chemistry

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate has been explored for:

  • Drug Development: Due to its ability to bind biological targets effectively.

  • Chemical Probes: In research settings for understanding enzyme mechanisms.

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